

Application Notes and Protocols for Denaturing Electrophoresis of RNA using Glyoxal

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Compound of Interest

Compound Name: Glyoxal bisulfite

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Introduction

Denaturing RNA electrophoresis is a fundamental technique for assessing the size, integrity, and quantity of RNA molecules. Effective denaturation is critical to eliminate secondary structures that can affect RNA mobility in the gel matrix, leading to inaccurate size estimation. While formaldehyde has traditionally been used as a denaturing agent, glyoxal offers a safer and often more effective alternative, yielding sharper bands and being less hazardous.^{[1][2][3]}

This document provides a detailed protocol for using glyoxal to denature RNA for agarose gel electrophoresis, subsequent analysis, and downstream applications such as Northern blotting.

Principle of Glyoxal Denaturation

Glyoxal is a small dialdehyde that reacts with RNA to prevent the formation of secondary structures. It forms a stable cyclic adduct with guanine residues and can also react with adenine and cytidine.^{[4][5]} This modification prevents the normal base pairing that creates secondary structures in RNA molecules.^{[4][5]} The glyoxal-RNA adducts are stable at a pH below 7.0, which is maintained during electrophoresis.^{[4][6]} This ensures that the RNA remains denatured throughout the separation process, and its migration through the agarose gel is directly proportional to its molecular weight.^[4] For downstream applications like Northern blotting, the glyoxal adducts can be easily removed by a change in pH to the basic range.^{[1][7]}

Data Presentation: Comparison of Reagents and Conditions

The following tables summarize the key quantitative data for different protocols and reagents used in glyoxal-based RNA denaturing electrophoresis.

Table 1: RNA Denaturation and Loading Buffer Composition

Component	Protocol 1 (BPTE-based)	Protocol 2 (MOPS-based)	Purpose
Glyoxal (deionized)	2 mL (6 M stock)	Varies by commercial buffer	Denatures RNA by reacting with bases.
Dimethyl sulfoxide (DMSO)	6 mL	Varies by commercial buffer	Facilitates denaturation.
10X Running Buffer	1.2 mL (10X BPTE)	Varies by commercial buffer	Maintains pH and provides ions for conductivity.
Glycerol (80%)	0.6 mL	Varies by commercial buffer	Increases sample density for gel loading.
Ethidium Bromide (10 mg/mL)	0.2 mL	Added post-electrophoresis	Stains RNA for visualization.

Note: The final concentration of glyoxal in the reaction with RNA is typically around 1 M.[8]

Table 2: Electrophoresis Buffers and Conditions

Parameter	BPTE Buffer System	MOPS Buffer System
10X Stock Solution	30 g PIPES, 60 g Bis-Tris, 20 mL 0.5 M EDTA, pH 8.0, to 1 L	200 mM MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0
Working Concentration	1X	1X
pH of Running Buffer	6.5	7.0
Recirculation Required?	No ^{[1][7]}	No
Typical Voltage	5 V/cm ^{[1][6]}	5 V/cm
Typical Run Time	1-3 hours ^{[1][6]}	1-3 hours

Experimental Protocols

I. Reagent Preparation

A. 10X BPTE Buffer (pH 6.5)

- 30 g PIPES (free acid)
- 60 g Bis-Tris
- 20 mL 0.5 M EDTA (pH 8.0)
- Add deionized, RNase-free water to a final volume of 1 L.
- Store at room temperature. Dilute to 1X with RNase-free water before use.

B. 10X MOPS Buffer (pH 7.0)

- 41.86 g MOPS (free acid)
- 6.80 g Sodium Acetate
- 3.72 g EDTA•2H₂O
- Add 850 mL of RNase-free water and stir to dissolve.

- Adjust pH to 7.0 with 10 M NaOH.
- Adjust the final volume to 1 L with RNase-free water.
- Filter sterilize and store protected from light.[9][10]

C. Glyoxal Denaturation Mix (for BPTE system)

- 6 mL Dimethyl sulfoxide (DMSO)
- 2 mL Deionized 6 M Glyoxal (pH > 5.0)
- 1.2 mL 10X BPTE buffer
- 0.6 mL 80% Glycerol
- (Optional) 0.2 mL 10 mg/mL Ethidium Bromide
- Aliquot and store at -70°C.[1]

Note on Glyoxal Deionization: Commercial glyoxal solutions can be acidic. It is crucial to deionize glyoxal by passing it through a mixed-bed ion-exchange resin until the pH is greater than 5.0.[1]

II. RNA Sample Denaturation

- For each RNA sample, mix the RNA with the glyoxal loading buffer. The ratio can vary, with a common starting point being 1:1 or 1:2 (RNA sample:glyoxal buffer).[6][9][10] For example, mix 2 µL of RNA with 10 µL of glyoxal reagent.[1]
- Incubate the mixture at 50-65°C for 15-60 minutes.[1][6][9][10] A common condition is 50°C for 30-60 minutes.[1][6]
- Immediately after incubation, place the samples on ice to "snap cool" for at least 1-2 minutes.[6][9][10] This helps to prevent the reformation of secondary structures.
- Briefly centrifuge the tubes to collect the samples at the bottom.

III. Agarose Gel Electrophoresis

- Prepare a 1% to 1.5% agarose gel using 1X BPTE or 1X MOPS buffer.^[1] Do not add ethidium bromide to the gel if it is already in the loading dye.
- Place the gel in an electrophoresis tank and fill it with the corresponding 1X running buffer, ensuring the gel is submerged.
- Load the denatured RNA samples into the wells.
- Run the gel at approximately 5 V/cm.^{[1][6]} It is critical to avoid excessive heat generation, as this can reverse the glyoxalation and degrade the RNA.^[6]
- Monitor the migration of the RNA using tracking dyes. The electrophoresis typically takes 1-3 hours.^{[1][6]}

IV. Visualization

- If ethidium bromide was included in the loading dye, the gel can be visualized directly on a UV transilluminator.
- If not, the gel can be stained with ethidium bromide or other nucleic acid stains like GelStar® following standard protocols for glyoxalated RNA.^{[9][10]}

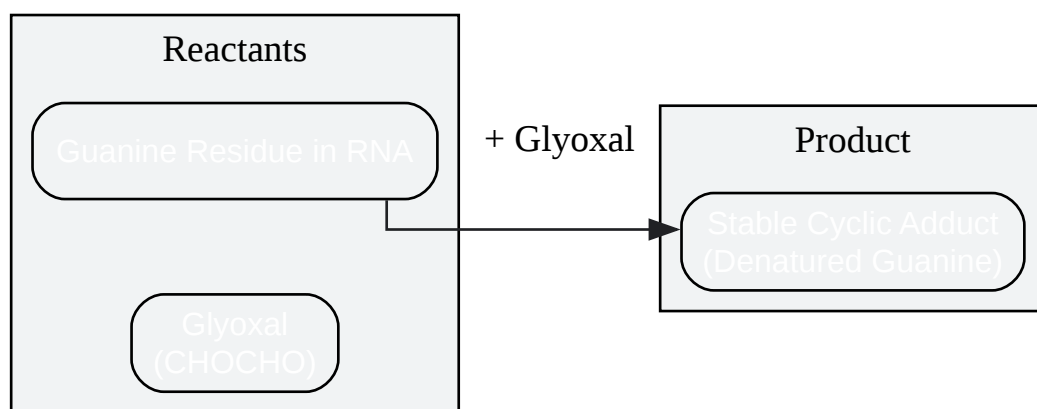
V. Downstream Applications: Northern Blotting

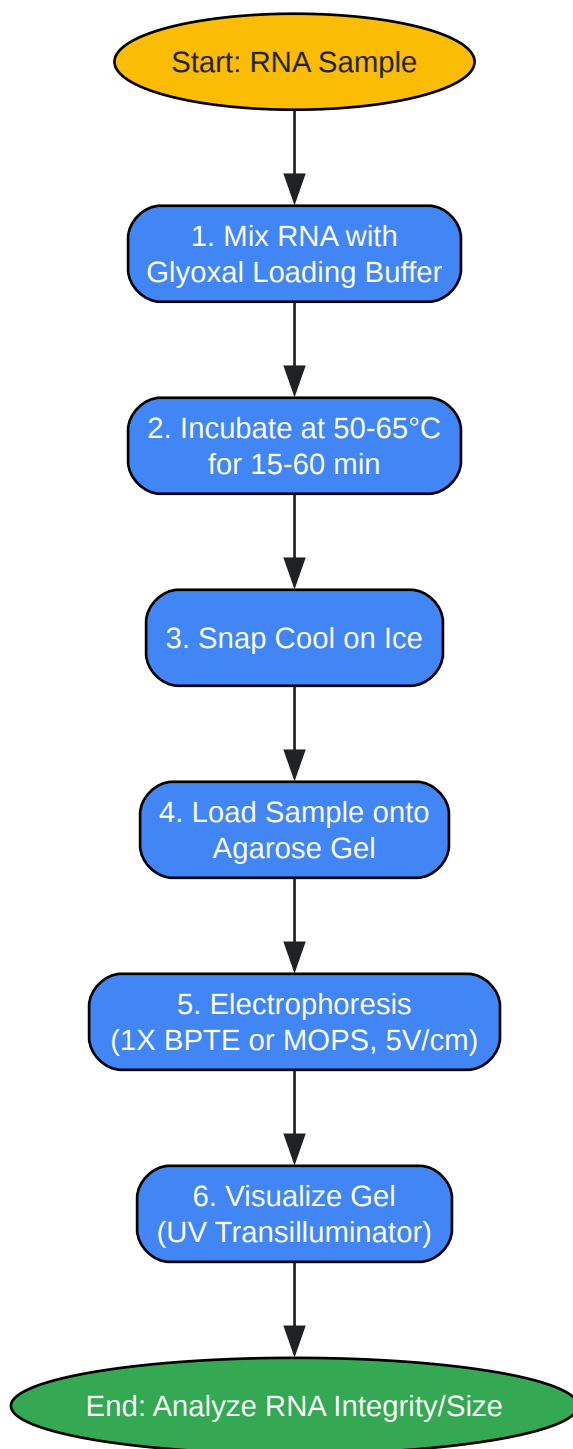
- After electrophoresis, the RNA can be transferred to a nylon membrane.
- The glyoxal adducts are removed by washing the membrane with a basic solution, such as 20X SSC or a solution containing NaOH.^{[1][7]} This makes the RNA available for hybridization with a probe.
- Proceed with standard Northern blotting protocols for prehybridization, hybridization, and detection.

Mandatory Visualizations

Chemical Denaturation of RNA by Glyoxal

The following diagram illustrates the chemical reaction between glyoxal and a guanine residue in an RNA molecule, which is the primary mechanism of denaturation.





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References

- 1. tandfonline.com [tandfonline.com]
- 2. tribioscience.com [tribioscience.com]
- 3. The Basics: Northern Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Denaturation and electrophoresis of RNA with glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denaturation and electrophoresis of RNA with glyoxal. | Semantic Scholar [semanticscholar.org]
- 6. Denaturing agarose gels for large RNAs with glyoxal [protocols.io]
- 7. Northern blotting of RNA denatured in glyoxal without buffer recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. takara.co.kr [takara.co.kr]
- 10. lonzabio.jp [lonzabio.jp]
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